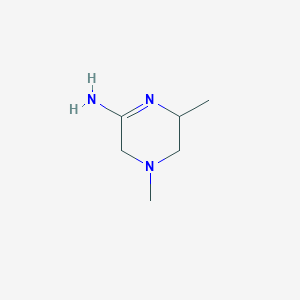![molecular formula C14H14ClN3O4 B13786866 2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione CAS No. 63467-06-1](/img/structure/B13786866.png)
2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione is a synthetic organic compound known for its vibrant color and stability. It is commonly used as a pigment in various industrial applications, including dyes, plastics, and coatings. The compound’s unique structure, which includes an azo group and a cyclohexane ring, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione typically involves a diazo-coupling reaction. This process begins with the nitration of 4-chloroaniline to produce 4-chloro-2-nitroaniline. The nitroaniline is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is subsequently coupled with 5,5-dimethylcyclohexane-1,3-dione under basic conditions to yield the final azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the efficiency and minimize by-products. The final product is purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, under basic conditions.
Oxidation: The azo group can be oxidized to form azoxy compounds using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Sodium hydroxide, water or alcohol solvent.
Oxidation: Potassium permanganate, acetone solvent.
Major Products Formed
Reduction: 2-[(4-Amino-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione.
Substitution: 2-[(4-Hydroxy-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione.
Oxidation: 2-[(4-Chloro-2-nitrophenyl)azoxy]-5,5-dimethylcyclohexane-1,3-dione.
Scientific Research Applications
2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of azo dye synthesis and reactivity.
Biology: Investigated for its potential as a biological stain due to its vibrant color.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized as a pigment in the manufacture of dyes, plastics, and coatings due to its stability and colorfastness.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can participate in electron transfer reactions, making it useful in redox chemistry. Additionally, the nitro and chloro substituents on the phenyl ring can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application, such as antimicrobial activity or dyeing processes.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-Chloro-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide
- **1-[2-(4-Chloro-2-nitrophenyl)diazenyl]-2-naphthalenol
- **2-(2’-Nitro-4’-chlorophenylazo)-4-methyl-6-tert-butylphenol
Uniqueness
2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione stands out due to its unique combination of a cyclohexane ring and an azo group, which imparts distinct chemical properties and stability. Its specific structure allows for versatile applications in various fields, making it a valuable compound in both research and industry.
Properties
CAS No. |
63467-06-1 |
|---|---|
Molecular Formula |
C14H14ClN3O4 |
Molecular Weight |
323.73 g/mol |
IUPAC Name |
2-[(4-chloro-2-nitrophenyl)diazenyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C14H14ClN3O4/c1-14(2)6-11(19)13(12(20)7-14)17-16-9-4-3-8(15)5-10(9)18(21)22/h3-5,13H,6-7H2,1-2H3 |
InChI Key |
YQEWWWGIXNSFGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


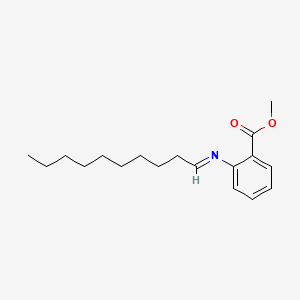
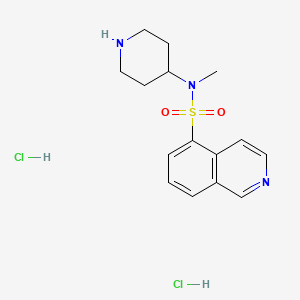
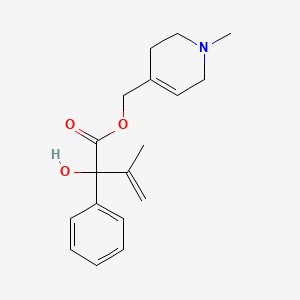
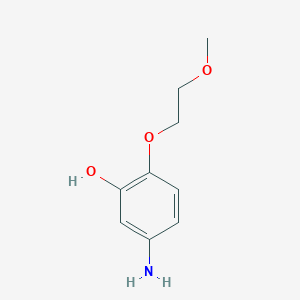
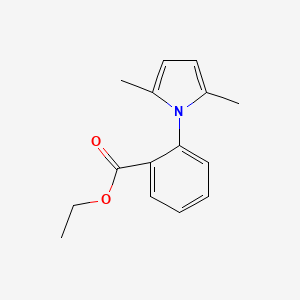
![3-[(Diphenylmethoxy)methyl]pyridine](/img/structure/B13786814.png)
![2-Amino-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B13786820.png)
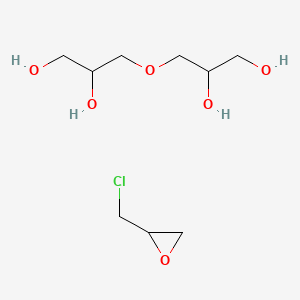
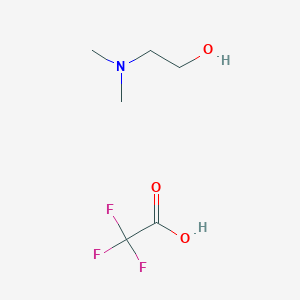
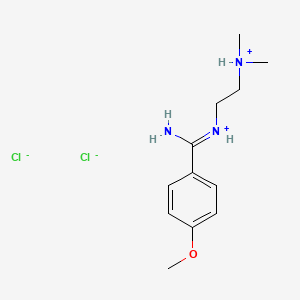
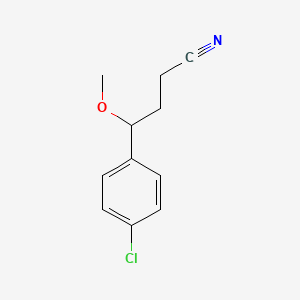
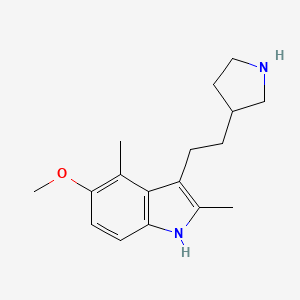
![N-Phenyl-N-[3-(tetrahydro-1,3-dimethyl-2,4,6-trioxo-5(2H)-pyrimidinylidene)-1-propenyl]acetamide](/img/structure/B13786852.png)
